Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate
Overview
Description
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is a chemical compound with the CAS Number: 1803581-80-7 . It has a molecular weight of 227.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as this compound, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The molecular formula of this compound is C8H5F3NNaO2 . The average mass is 227.116 Da and the monoisotopic mass is 227.017014 Da .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 227.12 .Scientific Research Applications
Synthesis of Cinnamic Acid Derivatives
Sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate is involved in the synthesis of cinnamic acid derivatives. For instance, the treatment of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide in DMSO leads to the production of (Z)-3-(5-trifluoromethyl-1,2,3-triazol-4-yl)cinnamic acids. This process is significant for synthesizing isomerically pure derivatives in good yields (Usachev et al., 2014).Development of Organotin(IV) Complexes
The compound plays a role in the development of organotin(IV) complexes. It has been used in the synthesis of new mono- and di-organotin(IV) derivatives containing the anionic bis(2-pyridylthio)acetate. These derivatives are synthesized from reactions between SnRnCl4−n acceptors and the compound, and are characterized by techniques such as elemental analyses, FT-IR, ESI-MS, and X-ray crystallography (Benetollo et al., 2005).Catalysis in Domino Reactions
The compound has been used as a catalyst in domino reactions for assembling complex molecular structures. For example, it catalyzed the assembly of salicylaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one, producing substituted 4-pyridinyl-2-amino-4H-chromenes. This represents a fast, facile, and flexible way to synthesize new types of functionalized 2-amino-4H-chromene scaffolds containing uracil-like moieties, which are relevant for diverse biomedical applications (Elinson et al., 2017).In Synthesis of Pyridine Derivatives
It's been utilized in microwave-promoted one-pot synthesis methods. Specifically, this compound was used as a catalyst in the synthesis of highly functionalized pyridine derivatives through three-component condensations of aldehydes, malononitrile, and thiols. This method is highlighted for its efficiency in building highly functionalized pyridine derivatives (Pandharpatte et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives are expected to have many novel applications in the future . Currently, they are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Properties
IUPAC Name |
sodium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2.Na/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUBKVJBNDGWHT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-80-7 | |
Record name | sodium 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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